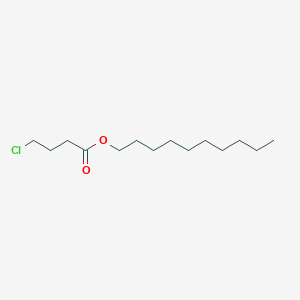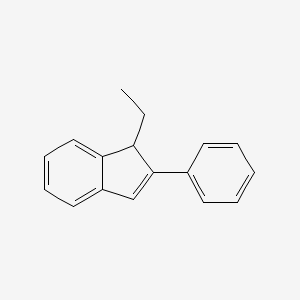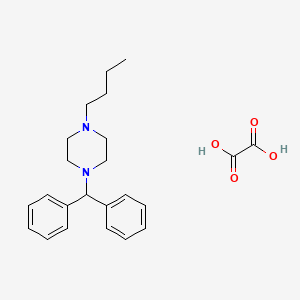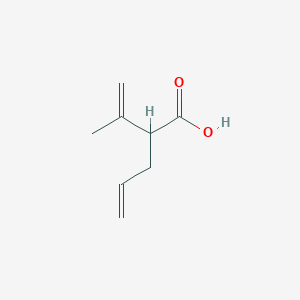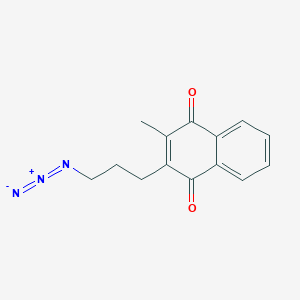
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is a synthetic organic compound that features a naphthalene core substituted with an azidopropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of alkyne-azide click chemistry, specifically the Cu(I)-catalyzed Huisgen cycloaddition reaction . This reaction involves the use of a 3-azidopropyl-functionalized precursor and a suitable alkyne under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenes.
Aplicaciones Científicas De Investigación
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione involves its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed Huisgen cycloaddition. This reaction allows the compound to form stable triazole linkages with alkynes, making it useful for bioconjugation and materials science applications. The azide group is highly reactive and can undergo various transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
3-(Azidopropyl)-1,4-naphthoquinone: Similar structure but lacks the methyl group.
2-(3-Azidopropyl)-1,4-benzoquinone: Similar reactivity but with a benzoquinone core instead of naphthoquinone.
3-(Azidopropyl)-2-methylnaphthalene: Similar structure but with different substitution patterns.
Uniqueness
2-(3-Azidopropyl)-3-methylnaphthalene-1,4-dione is unique due to the presence of both the azidopropyl and methyl groups on the naphthalene core. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
89890-45-9 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(3-azidopropyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9-10(7-4-8-16-17-15)14(19)12-6-3-2-5-11(12)13(9)18/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
TXUHWRFRMGNKHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

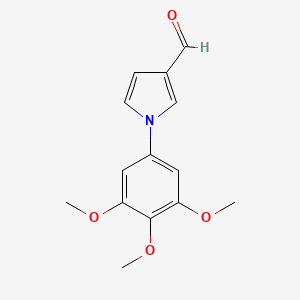
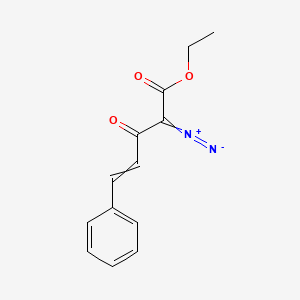
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
